Product packaging for Hexane-1,5-diamine dihydrochloride(Cat. No.:CAS No. 71976-70-0)

Hexane-1,5-diamine dihydrochloride

Cat. No.: B1448712
CAS No.: 71976-70-0
M. Wt: 189.12 g/mol
InChI Key: NAFREBBBNUFSCH-UHFFFAOYSA-N
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Description

Hexane-1,5-diamine dihydrochloride (CAS 71976-70-0) is an aliphatic diamine salt with the molecular formula C6H18Cl2N2 and a molecular weight of 189.13 g/mol . This compound is supplied as a high-purity solid for research applications. The dihydrochloride salt form typically offers enhanced stability and solubility in aqueous solutions compared to the free base, facilitating its use in various experimental conditions. Aliphatic diamines like Hexane-1,5-diamine serve as versatile building blocks and crosslinkers in polymer science. While specific mechanistic studies for the 1,5-isomer are less common in the available literature, its structural analogue, Hexane-1,6-diamine, is extensively utilized as a key monomer in the synthesis of polyamides (e.g., Nylon 66) and polyurethanes . Researchers can explore the use of this compound as a cross-linking agent for epoxy resins or as a potential modifier for biomaterials to alter surface properties. The compound's amine groups can react with carboxylic acids, acid chlorides, and other electrophiles, making it a valuable intermediate in organic synthesis and materials chemistry. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18Cl2N2 B1448712 Hexane-1,5-diamine dihydrochloride CAS No. 71976-70-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFREBBBNUFSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Hexane 1,5 Diamine Dihydrochloride

Established Synthetic Pathways for Diamine Dihydrochloride (B599025) Formation

The traditional synthesis of hexane-1,5-diamine dihydrochloride relies on foundational chemical principles, including the use of hexanediamine (B8719201) precursors and standard acid-base reactions.

Synthetic Approaches Utilizing Hexanediamine Precursors

The primary and most direct route to this compound begins with the free base, hexane-1,5-diamine. While the 1,6-isomer, hexamethylenediamine (B150038), is more common in industrial applications like nylon synthesis, the 1,5-isomer can be synthesized through specific routes. One such method involves the reduction of appropriate nitrile or oxime precursors. For instance, the catalytic hydrogenation of 1,4-dicyanobutane could theoretically yield hexane-1,5-diamine, although cyclization to piperidines can be a competing reaction. google.com Another potential precursor is 5-oxocapronitrile, which can be converted to 1,5-diaminohexane via its oxime, followed by reduction. google.com

The direct aminating hydrogenation of γ-cyanoketones is a known method for producing pentane-1,5-diamines, and similar principles could be applied to hexane (B92381) derivatives. google.com The choice of catalyst and reaction conditions, such as temperature and pressure, is critical to maximize the yield of the desired linear diamine and minimize the formation of cyclic byproducts. google.comgoogle.com

Preparation of Amine Hydrochloride Salts through Acid-Base Reactions

The conversion of a free amine to its hydrochloride salt is a fundamental acid-base reaction. gla.ac.uk For hexane-1,5-diamine, this involves treating the diamine with two equivalents of hydrochloric acid (HCl). This process protonates both amine groups, forming the dihydrochloride salt.

Several methods can be employed for this salt formation:

Using Aqueous HCl: A straightforward approach is to dissolve the diamine in a suitable solvent and add a stoichiometric amount of aqueous hydrochloric acid. sciencemadness.org The resulting salt may precipitate from the solution or can be isolated by evaporating the solvent.

Using HCl Gas: For applications requiring anhydrous conditions, passing dry HCl gas through a solution of the diamine in a non-aqueous solvent like ethanol (B145695) or dioxane is a common practice. researchgate.net This method often leads to the direct precipitation of the pure hydrochloride salt. researchgate.net

Using a Solution of HCl in an Organic Solvent: A solution of HCl in a dry organic solvent, such as dioxane or isopropanol, can also be used. sciencemadness.orgresearchgate.net This offers better control over the stoichiometry and can be a safer alternative to handling HCl gas directly.

The choice of solvent is crucial in this process. It should readily dissolve the starting amine but ideally have low solubility for the resulting hydrochloride salt to facilitate its isolation through precipitation or crystallization. sciencemadness.org

Advanced Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis of diamine dihydrochlorides, including stereoselective techniques and the use of flow chemistry.

Stereoselective Synthesis and Control in Diamine Dihydrochloride Formation

While hexane-1,5-diamine itself does not have a chiral center, the principles of stereoselective synthesis are crucial when dealing with substituted or more complex diamine architectures. youtube.com Stereoselective approaches aim to control the three-dimensional arrangement of atoms in a molecule, which is particularly important in the synthesis of pharmaceuticals and other bioactive compounds.

For vicinal (1,2-) diamines, several stereoselective methods have been developed. rsc.orgrsc.orgnih.gov These often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For example, the addition of N,N-dichlorourethane to alkenes can lead to the formation of trans-1,2-diamines. rsc.orgrsc.org While not directly applicable to the non-chiral hexane-1,5-diamine, these strategies highlight the potential for creating chiral derivatives of diamines with high stereochemical purity.

The synthesis of specific stereoisomers of diaminopimelic acid, which contains two chiral centers, demonstrates the level of control that can be achieved in diamine synthesis through methods like substrate-controlled reduction and Overman rearrangement. nih.gov These advanced techniques underscore the capability of modern organic synthesis to produce complex diamine structures with precise stereochemistry.

Development of Novel Precursor Chemistry for Hexane-1,5-diamine Architectures

Research into novel precursors for diamines is an active area, driven by the need for more efficient and sustainable synthetic routes. For the hexane-1,5-diamine framework, this could involve the development of new starting materials that are more readily available or that allow for a more direct synthesis.

One area of exploration is the use of bio-based feedstocks. As the chemical industry moves towards greater sustainability, the development of synthetic pathways from renewable resources is of high interest. While specific examples for hexane-1,5-diamine are not prevalent, the general trend in chemical synthesis is to explore such avenues.

Another approach involves the use of multifunctional building blocks that can be elaborated into the desired diamine structure. chemscene.com For instance, a molecule containing both a nitrile and a protected amine group could be a versatile intermediate. The reduction of the nitrile and subsequent deprotection would yield the target diamine.

The table below provides a summary of potential precursor classes and their corresponding synthetic transformations to yield diamines.

Precursor ClassSynthetic TransformationTarget Product
DinitrilesCatalytic HydrogenationDiamine
Amino NitrilesReduction of Nitrile GroupDiamine
Nitro AlkenesConjugate Addition/Nitro ReductionDiamine nih.gov
γ-CyanoketonesReductive AminationDiamine google.com

Flow Chemistry Applications in Diamine Dihydrochloride Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. google.comnih.govrsc.org

The synthesis of diamine derivatives and their hydrochloride salts can be effectively translated to flow systems. For example, the reaction of an amine with an acid to form a salt is a rapid process that is well-suited to the short reaction times typical of flow reactors. The mixing of the two reactant streams can be precisely controlled, leading to a consistent product quality.

Furthermore, multi-step syntheses can be telescoped in a flow system, where the output of one reactor is directly fed into the next. nih.gov This can be particularly advantageous for the synthesis of diamines from their precursors, followed by the in-line formation of the dihydrochloride salt. For instance, a hydrogenation reaction to form the diamine could be coupled directly with a stream of HCl in a subsequent reactor module. nih.gov

The use of flow chemistry has been demonstrated for the synthesis of various amine hydrochlorides, showcasing its potential for efficient and controlled production. mdpi.com This technology holds promise for the future manufacturing of this compound and other related compounds.

Derivatization Chemistry of this compound

The reactivity of Hexane-1,5-diamine is centered around its two nucleophilic primary amine groups. These groups can readily undergo reactions such as alkylation and acylation, allowing for the synthesis of a wide array of derivatives. The dihydrochloride salt is typically converted to the free diamine before use in these transformations by treatment with a suitable base.

The synthesis of N-substituted derivatives of hexane-1,5-diamine is primarily achieved through N-alkylation and N-acylation reactions. These transformations introduce new functional groups onto the nitrogen atoms, modifying the compound's physical and chemical properties.

N-Alkylation: This process involves the reaction of the diamine with alkylating agents, such as alkyl halides or alcohols. acs.org The reaction with alkyl halides proceeds via a nucleophilic substitution mechanism. ncert.nic.in To achieve selective mono- or di-substitution, careful control of reaction conditions, such as stoichiometry, is necessary. Over-alkylation can be a challenge, potentially leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. ncert.nic.in

Catalytic methods offer a greener alternative to traditional alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes alcohols as alkylating agents, with water as the only byproduct. acs.orgacs.org This process, often catalyzed by ruthenium or nickel pincer complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the catalyst, which returns the "borrowed" hydrogen to complete the N-alkylation. acs.org This approach is effective for the N-alkylation of various primary and secondary amines and can be applied to diamines like hexane-1,5-diamine. acs.org

N-Acylation: Primary and secondary amines readily react with acylating agents like acid chlorides, anhydrides, and esters to form amides. ncert.nic.in The reaction of hexane-1,5-diamine with an acid chloride, for instance, is a vigorous reaction that yields the corresponding N,N'-diacyl derivative. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated. ncert.nic.in This method allows for the introduction of a wide range of acyl groups, thereby creating diverse N-substituted diamides.

Table 1: General Methods for N-Substitution of Diamines

Reaction Type Reagents Catalyst/Conditions Product Type
N-Alkylation Alkyl Halides Base, controlled stoichiometry N-Alkyl Diamine
N-Alkylation Alcohols Ru or Ni pincer complexes (e.g., [Ru(p-cymene)Cl₂]₂) N-Alkyl Diamine

| N-Acylation | Acid Chlorides, Anhydrides | Base (e.g., Pyridine) | N,N'-Diacyl Diamine |

This table presents generalized synthetic approaches applicable to hexane-1,5-diamine based on established amine chemistry. acs.orgncert.nic.inacs.org

The difunctional nature of hexane-1,5-diamine makes it an ideal monomer for step-growth polymerization. Its reaction with complementary difunctional molecules, such as dicarboxylic acids or diisocyanates, leads to the formation of important classes of polymers, including polyamides and polyurethanes.

Polyamides: Polyamides are polymers characterized by repeating amide linkages (–CO–NH–). The synthesis of polyamides from hexane-1,5-diamine can be achieved through condensation polymerization with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. science-revision.co.uksavemyexams.com For example, reacting hexane-1,5-diamine with a six-carbon dicarboxylic acid like adipic acid would produce a polyamide analogous to Nylon 6,6. A more environmentally benign method involves the catalytic dehydrogenation of diols and diamines, which generates polyamides with only hydrogen gas as a byproduct. researchgate.netnih.gov This reaction is effectively catalyzed by ruthenium pincer complexes under neutral conditions. nih.gov

Polyurethanes: Polyurethanes are formed by the reaction of a diisocyanate with a polyol. However, diamines can be used as "chain extenders" in polyurethane synthesis, reacting with isocyanate-terminated prepolymers to form urea (B33335) linkages within the final polyurethane structure. researchgate.netacs.org The incorporation of diamines like hexane-1,5-diamine can significantly influence the properties of the resulting polymer, such as its thermal stability and mechanical strength, by introducing strong hydrogen-bonding urea groups. researchgate.net Non-isocyanate routes to polyurethanes have also been developed, for example, through the polycondensation of fluorinated biscarbonates with diamines, offering a safer synthetic pathway. eurekalert.org

Table 2: Polymer Synthesis Using Diamine Monomers

Polymer Type Co-monomer Linkage Formed Key Properties
Polyamide Dicarboxylic Acid / Diacyl Chloride Amide (-CO-NH-) High strength, toughness, thermal stability nih.gov

| Polyurethane-urea | Diisocyanate-terminated Prepolymer | Urea (-NH-CO-NH-) | Enhanced modulus, elasticity, sharp melting transitions researchgate.net |

This table summarizes the use of diamines as building blocks in polymerization, with properties analogous for hexane-1,5-diamine. nih.govresearchgate.net

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies. almacgroup.com The synthesis of labeled hexane-1,5-diamine can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D) or radioactive isotopes like Carbon-14 (¹⁴C).

Deuterium Labeling: Deuterium-labeled compounds can be prepared through several methods. One common approach is a catalytic hydrogen-deuterium (H-D) exchange reaction, where the compound is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst like palladium on carbon (Pd/C). nih.gov For hexane-1,5-diamine, this could potentially label the C-H bonds adjacent to the amine groups. Another strategy involves starting the synthesis from an already labeled precursor. nih.gov For instance, a deuterated starting material could be carried through the synthetic sequence that yields hexane-1,5-diamine.

Carbon-14 Labeling: The synthesis of ¹⁴C-labeled compounds requires the introduction of a ¹⁴C atom at a specific position in the molecule. This is a specialized process that typically starts with simple, commercially available ¹⁴C-labeled building blocks like barium carbonate (Ba¹⁴CO₃) or sodium cyanide (Na¹⁴CN). almacgroup.com A synthetic route would be designed to incorporate this labeled synthon into the backbone of the target molecule. For hexane-1,5-diamine, a potential route could involve a precursor like ¹⁴C-labeled adiponitrile, which is a known precursor for the analogous hexane-1,6-diamine. wikipedia.org The synthesis must be carefully planned to maximize the incorporation of the expensive isotope. almacgroup.com

Once the isotopically labeled free diamine is synthesized, it can be converted to the dihydrochloride salt by reacting it with hydrochloric acid. The final product is then rigorously purified, often using techniques like HPLC, and its isotopic enrichment is confirmed by mass spectrometry. nih.govmoravek.com

Coordination Chemistry of Hexane 1,5 Diamine Dihydrochloride

Ligand Design Principles Incorporating Hexane-1,5-diamine Dihydrochloride (B599025) Units

The design of ligands around the hexane-1,5-diamine dihydrochloride core is governed by the inherent properties of its amine functional groups and the influence of its dihydrochloride salt form.

Chelation Behavior and Amine Functionality in Complexation

Hexane-1,5-diamine is an aliphatic diamine featuring two primary amine groups that serve as key coordination sites. nih.govwikipedia.org These amino groups possess lone pairs of electrons, enabling them to function as Lewis bases and donate electron density to a metal center. A defining characteristic of diamines in coordination chemistry is their ability to act as chelating ligands. libretexts.org When both amine groups bind to a single metal ion, they form a stable, metal-containing ring structure known as a chelate ring. libretexts.org

Influence of the Dihydrochloride Moiety on Coordination Properties

The use of hexane-1,5-diamine in its dihydrochloride form introduces specific considerations for coordination. In this state, the amine groups are protonated to form ammonium (B1175870) cations (-NH₃⁺), with chloride anions (Cl⁻) balancing the charge. cymitquimica.comnih.gov This protonation means the nitrogen atoms' lone pairs are engaged in a bond with a proton and are therefore unavailable for donation to a metal center.

Consequently, for coordination to occur, the this compound must be deprotonated. This is typically achieved by adding a base to the reaction mixture, which removes the protons and liberates the neutral amine groups (-NH₂), enabling them to act as effective ligands. The pH of the solution is thus a critical parameter in controlling the complexation process. The chloride ions, present as counter-ions, may also influence the final structure. Depending on the specific metal ion and reaction conditions, they can remain as non-coordinating counter-ions in the crystal lattice or they can participate directly in the coordination sphere of the metal, forming chloro- or mixed-ligand complexes. nih.govrdd.edu.iq

Synthesis and Structural Characterization of Metal Coordination Compounds

The hexane-1,5-diamine scaffold is a versatile building block for a range of metal complexes, from simple transition metal adducts to intricate Schiff base derivatives.

Formation of Transition Metal Complexes with this compound

While studies focusing specifically on hexane-1,5-diamine are not extensively detailed, the closely related hexane-1,6-diamine (hexamethylenediamine) provides a clear model for the expected coordination behavior. wikipedia.org Transition metal complexes involving this scaffold are typically synthesized by reacting the diamine ligand with a metal salt in a suitable solvent. ajol.info For instance, Schiff base complexes derived from hexamethylenediamine (B150038) have been prepared with various transition metals, including manganese(II), cobalt(II), and nickel(II). ajol.info In these cases, the diamine, after reacting to form a larger ligand, coordinates to the metal center, resulting in stable structures. Characterization using techniques such as FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements helps to elucidate the geometry and coordination environment of the metal ion, which is often found to be tetrahedral or square planar. rdd.edu.iqajol.info

Design and Coordination of Multidentate Ligands Containing Hexanediamine (B8719201) Scaffolds

The hexane-1,5-diamine structure serves as an excellent scaffold for constructing more complex multidentate ligands. nih.govnih.gov The flexibility of the six-carbon chain and the reactivity of the two terminal amine groups allow for the attachment of additional donor groups, increasing the denticity of the resulting ligand. researchgate.net This approach is a central theme in modern ligand design, aiming to create ligands that can form highly stable and specific complexes with metal ions. nih.gov

Polydentate ligands are of significant interest because they can form multiple chelate rings with a metal ion, greatly enhancing thermodynamic stability. nih.gov The hexanediamine backbone provides a robust and synthetically accessible platform for building these sophisticated molecular architectures, which are crucial in fields ranging from catalysis to materials science. nih.govrsc.org

Role of this compound in Schiff Base Ligand Synthesis and Complexation

A prominent application of this compound in coordination chemistry is its use as a precursor for Schiff base ligands. sciensage.infoscirp.org A Schiff base is formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). bibliomed.org When using this compound, a preliminary neutralization step with a base is required to free the amine groups for reaction.

The resulting Schiff base ligand is a polydentate species, often with N₂O₂ or N₄ donor sets, that can form highly stable complexes with a wide array of metal ions. rdd.edu.iqscirp.org For example, the reaction of hexamethylenediamine with benzil (B1666583) yields a Schiff base that subsequently coordinates with Mn(II), Ni(II), and Co(II) ions to form complexes with a 1:1 metal-to-ligand ratio and a proposed square planar geometry. ajol.info Similarly, macrocyclic Schiff base ligands can be prepared via the reaction of a diamine with a dicarbonyl compound, leading to complexes with high thermal stability. rdd.edu.iq The imine group (-C=N-) formed in the Schiff base provides a key coordination site, and its formation can be confirmed by the appearance of a characteristic stretching band in the FT-IR spectrum. ajol.info

The table below summarizes the properties of representative metal complexes derived from Schiff base ligands incorporating a hexanediamine scaffold.

Metal IonLigand PrecursorsComplex FormulaColorGeometryReference
Mn(II) Benzil, Hexamethylenediamine[Mn(L)Cl₂]BrownSquare Planar ajol.info
Co(II) Benzil, Hexamethylenediamine[Co(L)Cl₂]GreenSquare Planar ajol.info
Ni(II) Benzil, Hexamethylenediamine[Ni(L)Cl₂]Dark GreenSquare Planar ajol.info
Mn(II) 2,6-diaminopyridine, 2,5-hexanedione[Mn(DP-HD)Cl₂]Pale BrownTetrahedral rdd.edu.iq
Fe(II) 2,6-diaminopyridine, 2,5-hexanedione[Fe(DP-HD)Cl₂]Dark BrownTetrahedral rdd.edu.iq
Co(II) 2,6-diaminopyridine, 2,5-hexanedione[Co(DP-HD)Cl₂]GreenTetrahedral rdd.edu.iq
Ni(II) 2,6-diaminopyridine, 2,5-hexanedione[Ni(DP-HD)Cl₂]GreenTetrahedral rdd.edu.iq
Cu(II) 2,6-diaminopyridine, 2,5-hexanedione[Cu(DP-HD)Cl₂]Pale GreenTetrahedral rdd.edu.iq

Catalytic Applications of this compound Coordination Compounds

The incorporation of diamine ligands, such as hexane-1,5-diamine, into metal complexes can yield catalysts with significant applications in both homogeneous and heterogeneous systems. The dihydrochloride salt provides a stable, water-soluble precursor for the diamine, which acts as a bidentate or bridging ligand. The nature of the diamine ligand—its chain length, flexibility, and the basicity of its nitrogen donors—plays a crucial role in determining the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Homogeneous Catalysis Mediated by Metal-Hexanediamine Complexes

In homogeneous catalysis, metal complexes containing diamine ligands are instrumental in a variety of organic transformations. libretexts.orgmdpi.com These reactions, where the catalyst is in the same phase as the reactants, benefit from the well-defined molecular nature of the catalyst, which allows for precise tuning of its properties. mdpi.com Ruthenium, rhodium, and palladium complexes are particularly notable for their catalytic prowess when coordinated with diamine ligands. researchgate.netyoutube.com

Key applications include:

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with diamine ligands are effective catalysts for the hydrogenation of unsaturated compounds like alkenes, ketones, and imines. youtube.comrsc.orgacs.org For instance, ruthenium(II) complexes bearing NNN tridentate ligands, which can be conceptually related to diamine coordination, have demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. rsc.orgacs.org The mechanism often involves the coordination of the substrate to the metal center, followed by the transfer of hydrogen from the metal hydride, which can be formed from H₂ or a hydrogen donor like isopropanol. libretexts.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds, frequently employ diamine ligands. sigmaaldrich.comnih.govwikipedia.orglibretexts.org In reactions like the Buchwald-Hartwig amination, diamine ligands are crucial. sigmaaldrich.comnih.gov Kinetic studies on similar copper-catalyzed amidation reactions (the Goldberg reaction) suggest that the diamine ligand's role is to prevent the formation of less reactive catalyst species by inhibiting multiple ligations of the amide to the metal center. nih.govacs.org This ensures the catalytic cycle proceeds efficiently. nih.govacs.org

While specific catalytic data for this compound is not extensively documented in readily available literature, the principles are well-established with analogous diamines. The following table provides illustrative examples of catalysis with related diamine ligands.

Table 1: Examples of Homogeneous Catalysis Mediated by Metal-Diamine Complexes

Metal CenterLigand TypeReaction TypeSubstrate ExampleProduct ExampleKey FindingReference
Ruthenium(II)NNN Tridentate LigandTransfer HydrogenationAcetophenone1-PhenylethanolHigh catalytic activity and efficiency. acs.org
Palladium(II)Bidentate DiamineBuchwald-Hartwig AminationAryl Bromide & AmineN-Aryl AmineEnables the formation of C-N bonds with a broad substrate scope. nih.gov
Copper(I)N,N'-DimethylethylenediamineGoldberg AminationAryl Iodide & AmideN-Aryl AmideThe diamine ligand prevents catalyst deactivation. nih.govacs.org
Rhodium(I)Chiral DiphosphineAsymmetric HydrogenationProchiral AlkeneChiral AlkaneHigh enantioselectivity is achievable with chiral ligands. chimia.ch

Heterogeneous Catalysis and Surface Interactions in Material Systems

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which simplifies catalyst separation and recycling. youtube.com this compound can be used to create advanced heterogeneous catalysts by immobilizing metal complexes onto solid supports. youtube.comnih.gov This is typically achieved by functionalizing the surface of materials like silica, alumina, or polymers with the diamine, which then acts as an anchor for catalytically active metal ions.

The process generally involves:

Surface Functionalization: The diamine is chemically grafted onto the support material. For instance, the amine groups can react with surface silanol (B1196071) groups on silica. The use of 1,6-hexanediamine (B7767898) has been demonstrated for aminating the surface of polycaprolactone (B3415563) (PCL) nanofibers. mdpi.com

Metal Coordination: The supported diamine ligands are then used to chelate metal ions from a precursor solution, creating well-defined, isolated active sites on the surface. nih.gov

This "hybrid" approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. youtube.com The spatial isolation of active sites can prevent catalyst deactivation through aggregation and allows for greater stability and reusability. nih.gov A silver coordination polymer prepared with a diaminopyrimidine ligand, for example, showed excellent and reusable catalytic activity in the Hantzsch synthesis of polyhydroquinolines. nih.gov The solid support can also influence the reaction by affecting reactant and product diffusion and creating a specific microenvironment around the catalytic site. youtube.com

The table below illustrates the application of diamine-functionalized materials in heterogeneous catalysis, demonstrating the general principles applicable to hexane-1,5-diamine.

Table 2: Examples of Heterogeneous Catalysis Using Diamine-Functionalized Supports

Support MaterialDiamine ModifierMetal SpeciesCatalytic ApplicationKey FindingReference
Polycaprolactone Nanofibers1,6-Hexanediamine(Enzyme Conjugation)BiocatalysisSurface amination allows for covalent attachment of enzymes. mdpi.com
Pyrimidine Derivative4,6-diamino-2-pyrimidinethiolSilver(I)Hantzsch ReactionCreated a stable, reusable heterogeneous catalyst. nih.gov
Silica or PolymerGeneric Bidentate LigandPalladium(II)Cross-CouplingImmobilization combines the benefits of homogeneous and heterogeneous catalysis. youtube.com

Supramolecular Assemblies and Host Guest Chemistry Involving Hexane 1,5 Diamine Dihydrochloride

Non-Covalent Interactions in Supramolecular Architectures

The self-assembly of molecules into larger, ordered structures is governed by a delicate balance of various non-covalent forces. In the case of diamine dihydrochlorides, hydrogen bonding, ionic interactions, and hydrophobic effects are the primary drivers of supramolecular organization.

Hydrogen bonds are highly directional and are fundamental to the formation of predictable structural motifs in crystalline solids. mdpi.comnih.gov In diamine dihydrochloride (B599025) salts, the ammonium (B1175870) groups (R-NH₃⁺) are excellent hydrogen bond donors, while the chloride anions (Cl⁻) act as effective acceptors. This donor-acceptor relationship leads to the formation of extensive hydrogen-bonding networks.

Ionic Interactions: The primary force holding the hexane-1,5-diammonium cations and chloride anions together is the electrostatic attraction between the positive and negative charges. These charge-assisted hydrogen bonds are generally stronger than those between neutral molecules. nih.gov In solution, these ionic interactions would govern the formation of ion pairs and larger aggregates.

Hydrophobic Interactions: The hexane (B92381) backbone of the molecule is hydrophobic. In aqueous environments, these nonpolar chains will tend to associate with each other to minimize their contact with water molecules. This hydrophobic effect can drive the self-assembly of diamine dihydrochlorides into larger structures, such as micelles or bilayers, where the charged ammonium head groups are exposed to the aqueous phase and the hydrophobic tails are sequestered in the interior. The interplay between the hydrophilic ammonium chloride groups and the hydrophobic alkyl chain is a defining characteristic of the self-assembly of such amphiphilic molecules. rsc.org

Interaction TypeKey Features in Diamine Dihydrochloride Systems
Hydrogen Bonding Strong, directional N-H···Cl⁻ interactions forming extensive networks.
Ionic Interactions Strong electrostatic attraction between ammonium cations and chloride anions.
Hydrophobic Interactions Association of nonpolar hexane chains to minimize contact with water.

Design and Construction of Supramolecular Materials

The predictable nature of non-covalent interactions in simple molecules like Hexane-1,5-diamine dihydrochloride allows for their use as building blocks in the construction of more complex supramolecular materials.

Alkyl diammonium ions are well-known guests for various macrocyclic hosts, such as crown ethers, cyclodextrins, and cucurbiturils. nih.govfrontiersin.org The binding of these guests within the host's cavity is driven by a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic effects.

While specific studies on the complexation of this compound are not documented, it is expected to form stable complexes with appropriately sized macrocycles. For instance, a crown ether with a suitable cavity size could encapsulate the ammonium group, with the oxygen atoms of the ether participating in hydrogen bonding with the N-H protons. The stability and selectivity of such host-guest complexes would depend on factors like the size and shape complementarity between the host and the guest, as well as the solvent used. researchgate.net

The self-assembly of chiral or specifically designed building blocks can lead to the formation of higher-order structures like helices and supramolecular polymers. While Hexane-1,5-diamine itself is not chiral, its incorporation into larger, specifically designed systems could induce such structures. For instance, co-crystallization with chiral acids could lead to the formation of chiral salts that assemble into helical structures.

Furthermore, the difunctional nature of this compound, with two ammonium groups at either end, allows it to act as a linear linker in the formation of supramolecular polymers. When combined with appropriate ditopic hydrogen bond acceptors or macrocyclic hosts, it could form long, chain-like assemblies held together by non-covalent interactions.

Functional Supramolecular Systems and their Research Applications

The development of functional supramolecular systems is a major goal of contemporary chemical research, with applications in areas like drug delivery, sensing, and materials science. researchgate.netnih.gov Although research specifically utilizing this compound in this context is not apparent, the principles governing its expected interactions suggest several potential avenues for research.

Systems based on the host-guest chemistry of diammonium salts have been explored for various applications. For example, the reversible nature of host-guest binding can be used to create stimuli-responsive materials that assemble or disassemble in response to changes in temperature, pH, or the presence of specific chemicals. nih.gov Such systems have potential applications in controlled drug release and as chemical sensors. capes.gov.br

The ability of diammonium salts to interact with macrocycles is also relevant in the field of molecular machinery, where the relative motion of the components of a host-guest complex can be controlled by external stimuli. While sophisticated designs are required, simple building blocks like this compound could serve as fundamental components in the construction of such complex systems.

Supramolecular Catalysis

The direct application of this compound in supramolecular catalysis is not documented in existing literature. However, the broader class of diamines and their derivatives are known to participate in catalytic processes. Diamines can act as ligands for metal catalysts, influencing the stereochemistry and efficiency of chemical reactions. The protonated nature of a dihydrochloride salt, such as this compound, introduces specific pH-dependent characteristics that could be harnessed in acid or base-catalyzed reactions within a supramolecular framework. The ammonium groups can engage in hydrogen bonding, potentially pre-organizing substrates within a catalytic pocket or stabilizing transition states.

While no specific catalytic data for this compound is available, the conceptual basis for its use can be drawn from studies on other diamines in catalysis.

Self-Assembled Systems for Advanced Chemical Applications

The self-assembly of molecules is a cornerstone of supramolecular chemistry, leading to the formation of complex and functional architectures. For diamine dihydrochlorides, the primary driving forces for self-assembly are electrostatic interactions and hydrogen bonding. The dicationic nature of this compound, with its flexible hexane chain, allows it to act as a linker or a guest molecule within larger supramolecular structures.

Research on other linear diamine counterions has demonstrated their influence on the aggregation behavior of surfactants. For instance, studies on amino acid-based surfactants have shown that the length of the diamine spacer affects the critical micelle concentration (CMC) and the geometry of the resulting micelles. Generally, longer and more flexible diamine counterions can lead to a decrease in the CMC.

Applications of Hexane 1,5 Diamine Dihydrochloride in Materials Science and Engineering

Polymer Chemistry and Macromolecular Synthesis

The bifunctional nature of hexane-1,5-diamine, possessing a primary and a secondary amine group, makes it a candidate for several roles in polymer synthesis.

Polyamides are a class of polymers characterized by repeating units linked by amide bonds. The most famous example is Nylon, which is typically produced through the condensation polymerization of a diamine and a dicarboxylic acid.

Research Findings: The industrial production of common nylons, such as Nylon-6,6, extensively uses hexane-1,6-diamine, which reacts with hexanedioic acid (adipic acid). The "6,6" designation directly refers to the six carbon atoms in the diamine followed by the six in the dicarboxylic acid. libretexts.orgchemguide.co.uksavemyexams.com This reaction involves the amine and acid groups combining, with the loss of a small molecule like water, to form the characteristic amide linkage. libretexts.org

Scientific literature does not prominently feature Hexane-1,5-diamine as a primary monomer for large-scale polyamide production in the same vein as its 1,6-isomer. The use of the 1,5-isomer would result in a different polymer structure with an altered repeating unit, which would not be Nylon-6,6. While theoretically possible to create a specialty polyamide using Hexane-1,5-diamine, extensive research findings or industrial use cases are not widely documented. The synthesis would follow the same general principle of condensation polymerization.

Table 1: Comparison of Monomers for Nylon-6,6 Production

Monomer Chemical Formula Role in Polymerization
Hexane-1,6-diamine H₂N(CH₂)₆NH₂ Provides the 6-carbon diamine segment for the polymer backbone. chemguide.co.ukausetute.com.au

| Hexanedioic acid | HOOC(CH₂)₄COOH | Provides the 6-carbon diacid segment for the polymer backbone. libretexts.orgsavemyexams.com |

Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. Diamines are commonly employed as curing or cross-linking agents, particularly for epoxy resins. The amine groups react with the epoxide rings in the resin, opening the rings and forming covalent bonds that connect the polymer chains. youtube.com

Research Findings: While direct studies detailing the use of Hexane-1,5-diamine dihydrochloride (B599025) as a cross-linking agent are not prevalent, the application is chemically plausible. Research on related diamines demonstrates this capability. For instance, a patent describes the use of 2,5-dimethyl-2,5-hexane diamine as a curing agent for epoxy resins to be used in applications like filament winding and powder coatings. osti.govosti.gov The general mechanism involves the nucleophilic attack of the nitrogen atoms of the diamine on the carbon atoms of the epoxy ring, leading to the formation of a rigid, cross-linked thermoset material. youtube.com Given its structure, Hexane-1,5-diamine could theoretically serve a similar function, creating polymer networks with specific properties dictated by its asymmetrical structure.

Polymeric diguanides are known for their antiseptic properties. A prominent example is Chlorhexidine, which is synthesized using hexane-1,6-diamine wikipedia.org. The synthesis involves reacting the diamine with sodium dicyanamide.

Research Findings: There is a lack of specific research in the available literature on the synthesis of polymeric diguanides using Hexane-1,5-diamine dihydrochloride as a starting material. The established synthesis routes for related antiseptic polymers specifically name the 1,6-isomer. Therefore, this remains a theoretical application for Hexane-1,5-diamine that has not been explored in depth in published research.

Functional Coatings and Surface Engineering

The ability of amines to form films and interact with surfaces makes them valuable in the development of functional coatings and for surface modification.

Diamine compounds can be precursors in the synthesis of specialty surfactants and are used as components in the formulation of coatings and resins to enhance properties like durability and chemical resistance. myskinrecipes.com For example, 1,6-Hexanediamine (B7767898) is noted as an intermediate in the synthesis of paints and resins nih.gov.

Research Findings: Specific studies focusing on this compound for surfactant or coating applications are limited in publicly accessible literature. The general reactivity of diamines suggests potential, but this specific isomer does not appear to be a widely researched component in this field compared to more common diamines.

Organic compounds containing nitrogen atoms, such as amines, are well-established as effective corrosion inhibitors for various metals and alloys. Their mechanism of action typically involves the adsorption of the molecule onto the metal surface.

Research Findings: The lone pair of electrons on the nitrogen atoms in the amine groups can coordinate with vacant d-orbitals of the metal, forming a protective film that isolates the metal from the corrosive environment. idk.org.rs This adsorption can be physical (physisorption), involving electrostatic forces, or chemical (chemisorption), involving covalent bond formation. idk.org.rs

While research specifically on Hexane-1,5-diamine is scarce, studies on its isomer and other amine compounds provide strong evidence for this application. 1,6-Hexanediamine is widely used as a corrosion inhibitor nih.gov. A study on N,N-diallyl quaternary ammonium (B1175870) salts derived from 1,6-hexanediamine demonstrated a significant increase in corrosion inhibition efficiency for mild steel in acidic solutions compared to the starting diamine researchgate.net. The inhibition efficiency of various organic amines is often evaluated using electrochemical methods and weight loss measurements, with results indicating that these molecules act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. mdpi.com The presence of two nitrogen centers in Hexane-1,5-diamine makes it a strong candidate for forming a stable, adsorbed protective layer on metal surfaces.

Table 2: General Mechanisms of Amine-Based Corrosion Inhibitors

Inhibition Mechanism Description Relevant Factors
Adsorption Molecules adhere to the metal surface, creating a barrier to corrosive species. Electron density on Nitrogen atoms, molecular structure, charge distribution. idk.org.rs
Film Formation A stable, protective organic layer forms on the metal. Concentration of the inhibitor, temperature, nature of the metal surface.

| Mixed-Type Inhibition | The inhibitor reduces the rate of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. mdpi.com | Interaction with both anodic and cathodic sites on the metal surface. |

Advanced Materials Design and Engineering Applications

The design of advanced materials often relies on the selection of specific monomers to control the structure and, consequently, the function of the resulting polymer. Diamines are a critical class of monomers used in the synthesis of polyamides, polyimides, and polyureas, which are known for their diverse and tunable properties.

Biomaterials are materials engineered to interact with biological systems for medical purposes. The biocompatibility of a material is paramount, meaning it should not elicit a toxic or immunological response when introduced to the body. Polyamides, a class of polymers synthesized using diamines, are utilized in various biomedical applications. For instance, certain types of nylon (a common polyamide) are used in medical sutures and catheters.

While there is extensive research on various diamines for creating biocompatible polymers, specific studies focusing on This compound are not readily found. The biocompatibility of a polymer is highly dependent on its specific chemical structure, including the isomeric form of its monomers. The difference in the position of the amine groups between Hexane-1,5-diamine and its more commonly researched isomer, Hexane-1,6-diamine (a precursor to Nylon 6,6), would likely influence the polymer's final properties, including its interaction with biological tissues. Without dedicated research, the suitability of polymers derived from this compound for biomedical applications remains theoretical.

The ability to tailor materials with precise structural and functional properties is a cornerstone of modern materials science. The choice of monomers is a key factor in this process. The structure of the diamine, including chain length and isomeric configuration, can significantly impact the properties of the resulting polymer, such as its thermal stability, mechanical strength, and chemical resistance.

In principle, This compound could be employed as a monomer to create novel polymers. The "1,5-" positioning of the amine groups, as opposed to the more linear "1,6-" arrangement in Hexane-1,6-diamine, could introduce a degree of asymmetry into the polymer chain. This asymmetry might affect the polymer's crystallinity and, by extension, its mechanical and thermal characteristics.

However, a review of available scientific literature does not reveal specific research where this compound has been used to develop materials with intentionally tailored properties. The synthesis of poly(amide-imide)s, for example, often involves the use of various diamines to achieve desired thermal and mechanical performance, but examples utilizing this compound are not documented in the reviewed sources.

Advanced Characterization Techniques for Hexane 1,5 Diamine Dihydrochloride and Its Derivatives in Research

Spectroscopic Analysis Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing a wealth of information about molecular structure and functionality. Different regions of the electromagnetic spectrum probe different types of molecular transitions, making each spectroscopic technique uniquely suited for specific analytical purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. nih.gov It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

For Hexane-1,5-diamine dihydrochloride (B599025), ¹H NMR spectroscopy would provide information on the chemical environment of the different protons in the molecule. The protons on the carbon chain would exhibit distinct signals, with their chemical shifts and splitting patterns revealing their connectivity. For instance, the protons on carbons adjacent to the ammonium (B1175870) groups would be expected to be deshielded and appear at a lower field (higher ppm value) compared to the other methylene protons in the hexane (B92381) chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org Due to the symmetry in a linear hexane chain, a molecule like hexane itself shows only three distinct signals in its ¹³C NMR spectrum. docbrown.info For Hexane-1,5-diamine dihydrochloride, the number of unique carbon signals would depend on the molecule's symmetry. The chemical shifts of the carbon atoms would indicate their electronic environment, with carbons bonded to the nitrogen atoms appearing at different shifts from the other carbons in the chain. libretexts.orgdocbrown.info

Beyond static structural analysis, NMR is an excellent tool for real-time reaction monitoring. By acquiring a series of spectra over time, chemists can track the disappearance of reactants and the appearance of products, providing insights into reaction kinetics and mechanisms. jhu.edunih.gov This is particularly useful when this compound is used as a starting material for synthesizing more complex derivatives. The changes in the NMR signals can be quantified to determine reaction rates and endpoints. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Hexane Backbone

Carbon PositionPredicted ¹³C Chemical Shift (ppm)Attached ProtonsPredicted ¹H Chemical Shift (ppm)
C1 & C6~40-50-CH₂-~2.9-3.1
C2 & C5~25-35-CH₂-~1.6-1.8
C3 & C4~20-30-CH₂-~1.3-1.5

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. biomedscidirect.com The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. These include:

N-H stretching: Strong, broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium groups (NH₃⁺).

C-H stretching: Sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the methylene (-CH₂-) groups of the alkane chain. docbrown.info

N-H bending: A medium to strong absorption band around 1500-1600 cm⁻¹.

C-H bending: Absorption bands in the 1350-1470 cm⁻¹ region. docbrown.info

The portion of the spectrum from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region, which is unique for each compound and can be used for identification. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions between molecular orbitals. libretexts.org The absorbing groups in a molecule are known as chromophores. libretexts.org this compound, being a saturated aliphatic diamine, lacks extensive π-electron systems. The possible electronic transitions are high-energy σ → σ* and n → σ* transitions. uomustansiriyah.edu.iq These transitions typically occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org Therefore, a dilute solution of this compound in a non-absorbing solvent like water or ethanol (B145695) is not expected to show significant absorbance in the 200-800 nm range. This lack of absorption can itself be a useful piece of information, confirming the absence of conjugated systems or aromatic chromophores.

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-3300N-H StretchAmmonium (NH₃⁺)
2850-2960C-H StretchAlkane (-CH₂-)
1500-1600N-H BendAmmonium (NH₃⁺)
1350-1470C-H BendAlkane (-CH₂-)

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ucsb.edu It provides information about the molecular weight of a compound and its structural features through the analysis of fragmentation patterns. libretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the mass of the protonated diamine. The high-resolution mass spectrometer can provide an exact mass measurement, which helps in determining the molecular formula. libretexts.org

When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The fragmentation of an aliphatic diamine is typically dominated by cleavage of the carbon-carbon bonds. A common fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. The fragmentation pattern of the hexane backbone would likely show a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. youtube.com Analysis of these fragments helps in piecing together the structure of the original molecule. libretexts.org For example, the fragmentation of a hexane-like chain often produces prominent peaks at m/z values of 43 (propyl cation) and 57 (butyl cation). youtube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of Hexane-1,5-diamine

m/z ValuePossible Fragment IonLoss From Molecular Ion
116[C₆H₁₆N₂]⁺Molecular Ion (Free Base)
101[C₅H₁₃N₂]⁺Loss of •CH₃
87[C₄H₁₁N₂]⁺Loss of •C₂H₅
73[C₃H₉N₂]⁺Loss of •C₃H₇

Note: This table represents the fragmentation of the free diamine for simplicity. The dihydrochloride salt would typically be analyzed after conversion to the more volatile free base.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal Complex Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov While this compound itself is diamagnetic (no unpaired electrons) and therefore EPR-silent, its corresponding free diamine can act as a ligand to form coordination complexes with paramagnetic transition metal ions (e.g., Cu(II), Mn(II), V(IV)).

When Hexane-1,5-diamine is part of such a metal complex, EPR spectroscopy can provide valuable information about the electronic structure of the metal center and its coordination environment. nih.gov The EPR spectrum is sensitive to the oxidation state, spin state, and local symmetry of the metal ion. illinois.edu The g-values and hyperfine coupling constants extracted from the spectrum can reveal details about the nature of the metal-ligand bonding and the geometry of the complex. nih.govresearchgate.net This makes EPR an essential tool for studying the magnetic and electronic properties of coordination compounds derived from Hexane-1,5-diamine.

Diffraction Methods for Crystalline and Molecular Structure Determination

Diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in solid materials. By analyzing how a crystalline sample scatters a beam of radiation, such as X-rays, the precise structure of the molecule and its packing in the crystal lattice can be determined.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. mdpi.com The technique requires a single, well-ordered crystal of the material. When a beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the crystal can be constructed. From this map, the precise positions of all atoms in the molecule can be determined with high accuracy. mdpi.com For this compound, an SCXRD study would provide:

Exact bond lengths and bond angles: Confirming the geometry of the hexane chain and the ammonium groups.

Conformation of the molecule: Determining the specific spatial arrangement (e.g., staggered, eclipsed) of the carbon backbone in the solid state.

Intermolecular interactions: Revealing how the molecules are packed in the crystal lattice, including details of hydrogen bonding between the ammonium (N-H) groups and the chloride ions (Cl⁻), as well as other van der Waals interactions.

This level of structural detail is crucial for understanding the physical properties of the solid and for rationalizing its chemical behavior. mdpi.com

Powder X-ray Diffraction for Material Phase Identification and Characterization

Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials like this compound. This non-destructive method provides a unique "fingerprint" of a crystalline solid, enabling the identification of its specific crystalline form and the determination of its phase purity.

The fundamental principle of PXRD lies in the interaction of X-rays with the ordered arrangement of atoms within a crystal lattice. When a beam of monochromatic X-rays is directed at a powdered sample, the X-rays are diffracted at specific angles, dictated by the spacing between the planes of atoms in the crystal structure, an observation encapsulated by Bragg's Law. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the material's crystal structure.

For this compound, PXRD is instrumental in:

Phase Identification: By comparing the experimental diffraction pattern to reference patterns in databases such as the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD), the crystalline phase of the compound can be unequivocally identified.

Polymorph Screening: Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties. PXRD is a primary tool for identifying and differentiating between potential polymorphs of this compound.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) material. The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

While specific, publicly available PXRD data for this compound is limited, a typical analysis would yield a diffraction pattern from which key parameters could be extracted. The following table illustrates the type of data that would be obtained and reported from a PXRD analysis.

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Diamine Dihydrochloride Disclaimer: The following data is a representative example and does not correspond to experimentally verified values for this compound.

2θ (°) d-spacing (Å) Relative Intensity (%)
10.2 8.67 45
15.5 5.71 100
20.4 4.35 80
22.1 4.02 65
25.8 3.45 50
30.7 2.91 30

Other Advanced Analytical Techniques in Chemical Research

Beyond structural analysis with PXRD, a variety of other advanced techniques are crucial for a full characterization of this compound.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a synthesized batch of this compound, elemental analysis serves as a critical quality control step to verify its empirical formula (C₆H₁₈Cl₂N₂). This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The chlorine content is determined by other methods, such as titration.

The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and chlorine are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct composition of the sample.

Table 2: Elemental Analysis Data for this compound (C₆H₁₈Cl₂N₂)

Element Theoretical (%) Experimental (%) (Illustrative)
Carbon (C) 38.11 38.05
Hydrogen (H) 9.59 9.65
Nitrogen (N) 14.81 14.75
Chlorine (Cl) 37.49 37.55

This compound is an ionic compound, a salt that is expected to dissociate into ions when dissolved in a suitable solvent, such as water. Molar conductance measurements are employed to study the behavior of such electrolytes in solution. This technique measures the electrical conductivity of a solution containing a known concentration of the compound.

The molar conductance (Λm) is calculated from the measured conductivity and the concentration of the electrolyte. By measuring the molar conductance at various concentrations, information about the degree of dissociation and the nature of ion-solvent and ion-ion interactions can be obtained. For a strong electrolyte that dissociates completely, the molar conductance decreases with increasing concentration due to interionic interactions.

For this compound in aqueous solution, the expected dissociation is: C₆H₁₆N₂·2HCl ⇌ [H₃N(CH₂)₄CH(CH₃)NH₃]²⁺ + 2Cl⁻

Molar conductance measurements would confirm its behavior as an electrolyte and provide insights into the mobility of its constituent ions in solution.

Table 3: Illustrative Molar Conductance Data for a Diamine Dihydrochloride in Aqueous Solution at 25°C Disclaimer: The following data is a representative example and does not correspond to experimentally verified values for this compound.

Concentration (mol/L) Molar Conductance (Λm) (S·cm²/mol)
0.001 250
0.005 242
0.010 235
0.050 218
0.100 205

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, two of the most important thermal analysis techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for determining the thermal stability of a compound. A TGA thermogram plots mass loss against temperature. For this compound, TGA can be used to identify the temperature at which it begins to decompose. It can also detect the loss of volatile components, such as residual solvent or water of hydration.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions. A DSC thermogram shows peaks corresponding to these transitions. For this compound, DSC could be used to determine its melting point and to study any polymorphic transitions that might occur upon heating.

Together, TGA and DSC provide a comprehensive picture of the thermal behavior and stability of this compound, which is critical information for its storage, handling, and potential applications at elevated temperatures.

Table 4: Illustrative Thermal Analysis Data for a Diamine Dihydrochloride Disclaimer: The following data is a representative example and does not correspond to experimentally verified values for this compound.

Technique Parameter Illustrative Value
TGA Onset of Decomposition ~200 °C
DSC Melting Point (Endotherm) ~170 °C

Theoretical and Computational Studies on Hexane 1,5 Diamine Dihydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. These methods allow for the prediction of a wide range of molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to predict geometric parameters like bond lengths and angles, as well as electronic properties that govern reactivity.

For a molecule like hexane-1,5-diamine dihydrochloride (B599025), DFT calculations would typically begin with a geometry optimization to find the lowest energy arrangement of the atoms. From this optimized structure, various electronic properties can be calculated. While specific DFT data for hexane-1,5-diamine dihydrochloride is scarce, we can look at studies on similar molecules like cadaverine (B124047) (1,5-pentanediamine) to illustrate the type of data that can be obtained. nih.gov DFT calculations on such molecules provide insights into how protonation affects the geometry and electronic distribution.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Diamine System (Note: This data is representative and based on typical values for similar protonated diamines, as specific data for this compound is not available in the cited literature.)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC-C~ 1.53 Å
C-N~ 1.49 Å
N-H~ 1.02 Å
Bond AngleC-C-C~ 112°
C-C-N~ 110°
H-N-H~ 109°
Dihedral AngleH-N-C-CVaries with conformation

These calculations help in understanding the molecule's stable three-dimensional shape and the distribution of electrons, which are crucial for predicting its chemical behavior.

Computational Simulations of Spectroscopic Properties (e.g., IR, UV-Vis, NMR)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data. By calculating the vibrational frequencies of a molecule, an infrared (IR) spectrum can be predicted. medium.com Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) spectra can be simulated. tau.ac.ilnih.gov

For this compound, DFT calculations could predict its characteristic IR absorption bands, corresponding to the stretching and bending of C-H, N-H, C-N, and C-C bonds. The calculated spectrum can then be compared with an experimental spectrum to confirm the structure and assign the observed peaks to specific vibrational modes. osti.gov Likewise, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which helps in the assignment of experimental NMR signals. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com

Table 2: Example of Calculated Vibrational Frequencies for a Protonated Diamine (Note: These are representative values for a short-chain diamine hydrochloride, illustrating the output of a computational frequency analysis. Specific experimental or calculated data for this compound is not available in the cited sources.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
ν(N-H)~ 3200 - 3000N-H stretching in NH₃⁺
ν(C-H)~ 2950 - 2850C-H stretching (asymmetric & symmetric)
δ(N-H)~ 1600 - 1500N-H bending
δ(C-H)~ 1470 - 1380C-H bending/scissoring
ν(C-N)~ 1150 - 1050C-N stretching

Frequencies are often scaled by an empirical factor (e.g., 0.967) to better match experimental values, as DFT methods tend to overestimate vibrational frequencies. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netwalisongo.ac.id The MEP is plotted onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netwalisongo.ac.id

For the this compound cation, the MEP map would show a high positive potential concentrated around the two ammonium (B1175870) (-NH₃⁺) groups. This is due to the positive charge and the electron-withdrawing nature of the protonated nitrogen atoms. The hydrocarbon chain would exhibit a more neutral potential (green). This visualization clearly indicates that the primary sites for interaction with anions (like the chloride ions) or other nucleophilic species are the terminal ammonium groups. The MEP analysis helps in understanding non-covalent interactions, such as the hydrogen bonding patterns that dominate the crystal structure. mdpi.comnih.gov

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions in larger systems over time.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. lumenlearning.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment. lumenlearning.com

For a flexible molecule like this compound, the aliphatic chain can adopt numerous conformations due to rotation around the C-C single bonds. libretexts.org A key aspect of its conformational analysis is the study of the relative energies of different rotamers, such as the anti and gauche conformations. lumenlearning.com MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. mdpi.com These simulations show how the molecule folds and how intermolecular interactions, such as hydrogen bonds with solvent molecules or counter-ions, influence its preferred shape.

Table 3: Illustrative Conformational Energy Data for a Diamine Chain (Note: This table presents a simplified, representative energy profile for rotation around a central C-C bond in a molecule like hexane-1,5-diamine, based on general principles of conformational analysis. lumenlearning.comlibretexts.org Specific data for the dihydrochloride salt is not available.)

ConformationDihedral Angle (N-C-C-C)Relative Energy (kJ/mol)Stability
Anti~180°0 (Reference)Most Stable
Gauche~60° / -60°~3-4Less Stable
Eclipsed~0° / 120°>15Unstable (Transition State)

This analysis is critical for understanding how the molecule will behave in solution and how it might interact with other molecules.

Crystal Packing Modeling and Lattice Energy Studies

Understanding how molecules arrange themselves in a solid-state crystal is crucial for materials science and pharmaceutical applications. Crystal packing modeling seeks to predict the three-dimensional arrangement of molecules in a crystal lattice. These models are often guided by experimental data from X-ray crystallography and are refined using computational methods.

For an ionic compound like this compound, the crystal structure is determined by a balance of forces, primarily strong electrostatic interactions and hydrogen bonds between the diprotonated diamine cations and the chloride anions. mdpi.com Computational studies can model these interactions to predict the most stable crystal packing arrangement and calculate the lattice energy, which is the energy released when the constituent ions come together from the gas phase to form the crystal. While a specific crystal structure for this compound is not found in the searched literature, data for analogous compounds like hexane-1,6-diamine dihydrochloride nih.gov and other short-chain diamine salts rsc.org provide insight into the expected structural features. These compounds typically form layered or networked structures stabilized by extensive N-H···Cl hydrogen bonds.

ParameterValue (for an analogue like a diamine dihydrochloride)
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
a (Å)Varies (e.g., ~5-10 Å)
b (Å)Varies (e.g., ~8-15 Å)
c (Å)Varies (e.g., ~10-20 Å)
β (°)~90-110° (for monoclinic)
Key InteractionsN-H···Cl hydrogen bonds

These theoretical studies on crystal packing are essential for understanding the physical properties of the solid material, such as its stability and solubility.

Computational Investigation of Reaction Mechanisms

The study of reaction mechanisms through computational methods, such as Density Functional Theory (DFT), has become a valuable tool for understanding chemical transformations at a molecular level. scielo.br These computational evaluations can provide detailed insights into reaction pathways, transition states, and the factors influencing reaction outcomes, which can complement and rationalize experimental findings. scielo.br

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry can be applied to predict its reactivity. The protonated amino groups in this compound significantly influence its nucleophilicity and reactivity compared to its free diamine counterpart.

Computational investigations would typically involve modeling the reactants, products, and any intermediates and transition states. Key aspects that can be elucidated include:

Protonation Equilibria: Calculating the pKa values of the diamine to understand the distribution of protonated species in solution.

Nucleophilic Substitution Reactions: Modeling the reaction of this compound with various electrophiles. This would involve locating the transition state structures and calculating the activation energies to predict the reaction rates and regioselectivity.

Condensation Reactions: In reactions such as polymerization with aldehydes or carboxylic acids, computational studies can help to understand the stepwise mechanism. For instance, in the reaction of diamines with formaldehyde (B43269) to form poly(hexahydrotriazine)s, computational studies have shown that the mechanism involves a water-promoted stepwise addition of amines to formaldehyde, rather than the dimerization or cyclotrimerization of imine intermediates. researchgate.net

A hypothetical computational study on the reaction of this compound might involve the parameters outlined in the following table:

Computational MethodBasis SetSolvent ModelProperties Calculated
DFT (e.g., B3LYP)6-31G* or higherPCM or SMDOptimized geometries, activation energies, pKa values

Such computational approaches have been successfully used to study the reaction mechanisms of other diamines and related compounds. For example, DFT calculations have been employed to investigate the regioselectivity of N-ethylation reactions of carboxamides scielo.br and to study the mechanism of formation of polymers from diamines and formaldehyde researchgate.net. These studies highlight the power of computational chemistry to unravel complex reaction pathways.

Rational Design and Prediction of Novel this compound-Based Materials

The principles of rational design, aided by computational modeling, allow for the prediction and development of new materials with tailored properties. This compound can serve as a building block for various materials, and computational methods can accelerate the discovery process.

The design of novel materials based on this compound can be approached by considering its potential to form polymers, coordination complexes, and crystalline solids through various chemical reactions. Molecular modeling and simulation techniques can be used to predict the structural, electronic, and mechanical properties of these hypothetical materials before their synthesis.

Key areas where computational design can be applied include:

Polymer Design: By computationally modeling the polymerization of this compound with different co-monomers, it is possible to predict the properties of the resulting polymers, such as their thermal stability, mechanical strength, and solubility. For example, the formation of polyamides by reacting the diamine with dicarboxylic acids can be modeled to predict chain conformation and intermolecular interactions.

Crystal Engineering: The chloride counter-ions in this compound can participate in hydrogen bonding networks, influencing the crystal packing. Computational crystal structure prediction methods can be used to explore possible polymorphs and to design crystalline materials with specific properties, such as nonlinear optical activity or specific porosity.

Metal-Organic Frameworks (MOFs): While less common for simple diamines, it is conceivable to design coordination polymers or MOFs where Hexane-1,5-diamine acts as a linker. Computational methods can be used to screen different metal ions and predict the resulting framework's topology, porosity, and potential for gas storage or catalysis.

The following table outlines a hypothetical workflow for the rational design of a new polymer based on this compound:

Design StepComputational TechniquePredicted Properties
Monomer ConformationMolecular Mechanics/DFTBond lengths, bond angles, dihedral angles
Polymer Chain SimulationMolecular DynamicsRadius of gyration, end-to-end distance, persistence length
Bulk Polymer PropertiesAmorphous Cell SimulationsDensity, glass transition temperature, mechanical moduli
Interaction with other moleculesQuantum Mechanics/Molecular DockingBinding energies, interaction sites

Through such systematic computational approaches, the development of novel materials derived from this compound can be significantly streamlined, reducing the need for extensive trial-and-error experimentation.

Future Research Directions and Interdisciplinary Perspectives in Hexane 1,5 Diamine Dihydrochloride Research

Integration with Advanced Materials Science and Engineering

The bifunctional nature of hexane-1,5-diamine and its dihydrochloride (B599025) salt makes it an attractive building block for the synthesis of advanced materials. The two primary amine groups can participate in polymerization reactions, while the hydrocarbon chain provides flexibility.

One of the most promising areas of research is the use of diamines like hexane-1,5-diamine in the creation of metal-organic frameworks (MOFs) . These materials are composed of metal ions or clusters linked together by organic ligands, creating a porous structure with a high surface area. The amine groups of the diamine can be incorporated into the MOF structure, either as part of the primary ligand or through post-synthetic modification. rsc.orgrsc.org These amine-functionalized MOFs have shown enhanced affinity for carbon dioxide, making them promising candidates for carbon capture and storage applications. rsc.orgmdpi.com The presence of amine groups can also influence the separation properties of MOFs, for instance, in the separation of hexane (B92381) isomers. researchgate.net Future research could focus on synthesizing novel MOFs with hexane-1,5-diamine dihydrochloride as a linker to precisely control pore size and functionality for targeted applications in gas separation and catalysis. researchgate.netnih.gov

Furthermore, hexane-1,5-diamine is a potential monomer for the synthesis of polyamides , similar to its well-known isomer, hexane-1,6-diamine, which is a key component of Nylon 6,6. brainly.comwikipedia.orgchembk.com The slight difference in the position of the amine groups in hexane-1,5-diamine could lead to polyamides with unique thermal and mechanical properties. Research in this area could explore the condensation polymerization of this compound with various dicarboxylic acids to create new types of nylons with tailored characteristics.

The ability of diamines to act as cross-linking agents for epoxy resins and in the formation of polyurethane coatings also presents opportunities for this compound. wikipedia.orgmyskinrecipes.com Investigating its performance in these applications could lead to the development of new adhesives, coatings, and composite materials with improved durability and chemical resistance. myskinrecipes.com

Exploration in Emerging Fields of Chemistry and Chemical Biology

The unique structure of this compound lends itself to exploration in several emerging areas of chemistry. In supramolecular chemistry , the ability of the diamine to form hydrogen bonds and coordinate with metal ions can be exploited to construct complex self-assembled architectures. These could include macrocycles, cages, and polymers with potential applications in molecular recognition, sensing, and drug delivery.

In the field of chemical biology , this compound can serve as a versatile scaffold or linker molecule. Its two amine groups provide points for attaching different functional moieties, such as fluorescent dyes, targeting ligands, or bioactive molecules. This could be particularly useful in the development of chemical probes to study biological processes. For instance, it could be used as a crosslinking agent to study protein-protein or protein-nucleic acid interactions. myskinrecipes.com

Development of Green Chemistry and Sustainable Synthetic Methodologies

The traditional synthesis of diamines often involves harsh reaction conditions and the use of hazardous reagents. rsc.org A key area of future research is the development of greener and more sustainable methods for the production of this compound.

This includes exploring biocatalytic routes using enzymes like transaminases, which can offer high selectivity and operate under mild conditions. numberanalytics.com Another promising approach is the use of renewable feedstocks derived from biomass. rsc.orgasm.org For example, research could focus on developing catalytic pathways to convert biomass-derived platform chemicals into diamines.

The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can also improve the efficiency and reduce the environmental impact of the synthesis. rsc.orgresearchgate.netrsc.org For example, the reductive amination of carboxylic acids is a green and efficient method for producing primary amines. rsc.orgresearchgate.net Furthermore, exploring the use of greener solvents and catalysts is crucial for developing more sustainable synthetic processes. rsc.orgresearchgate.netresearchgate.net

Green Synthesis Approach Description Potential Advantages
Biocatalysis Utilization of enzymes (e.g., transaminases) to catalyze the amination reaction. numberanalytics.comHigh selectivity, mild reaction conditions, reduced waste. numberanalytics.com
Renewable Feedstocks Synthesis from biomass-derived platform chemicals. rsc.orgasm.orgReduced reliance on fossil fuels, potential for carbon neutrality. asm.org
One-Pot Synthesis Combining multiple reaction steps into a single process. rsc.orgresearchgate.netrsc.orgIncreased efficiency, reduced solvent and energy consumption.
Green Catalysts & Solvents Employing environmentally benign catalysts and solvents. rsc.orgresearchgate.netresearchgate.netMinimized toxicity and environmental impact. rsc.orgresearchgate.net

Role in Fundamental Chemical Biology Research (excluding direct biological activity or clinical trials)

Beyond its potential applications, this compound can be a valuable tool in fundamental chemical biology research. Its defined length and chemical handles make it an ideal building block for constructing molecular probes and scaffolds to investigate biological systems.

For example, it can be used in the synthesis of peptide mimics or peptidomimetics to study enzyme-substrate interactions or protein folding. The spacing of the amine groups can be used to mimic the distance between key amino acid residues in a peptide chain. It can also be incorporated into larger molecules to act as a flexible linker, connecting different functional domains. pitt.edu

Furthermore, the dihydrochloride salt form can be used to study the effects of ionic interactions on biological systems. The controlled release of the diamine from its salt could be explored as a way to modulate pH or ionic strength in localized environments for research purposes.

Q & A

Q. What are the recommended methods for synthesizing Hexane-1,5-diamine dihydrochloride in a laboratory setting?

  • Methodological Answer : this compound can be synthesized via reductive amination of hexanedinitrile using hydrogen gas in the presence of a palladium catalyst under acidic conditions. Post-synthesis, the dihydrochloride salt is precipitated by adding concentrated hydrochloric acid. Purification involves recrystallization in ethanol or methanol, followed by vacuum drying . For quality control, verify purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) and confirm structural integrity via 1H^1H-NMR (δ 1.3–1.7 ppm for methylene protons, δ 8.1 ppm for amine protons).

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store the compound as a lyophilized powder at -20°C in airtight, light-resistant containers to prevent degradation via oxidation or hygroscopic absorption. For solutions, prepare in anhydrous dimethyl sulfoxide (DMSO) or deionized water (pH-adjusted to 3–4 with HCl) and store at -80°C for ≤1 year. Regularly monitor stability using differential scanning calorimetry (DSC) to detect phase transitions or decomposition .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) and compare against a certified reference standard.
  • Structural Confirmation : Employ 1H^1H-NMR and 13C^13C-NMR to identify amine and methylene groups. Infrared (IR) spectroscopy can validate N-H stretching (3200–3400 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}).
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C expected) .

Advanced Research Questions

Q. How can researchers design cellular assays to study this compound’s role in endogenous metabolic pathways?

  • Methodological Answer :
  • Experimental Design : Use isotope-labeled 13C^{13}C-Hexane-1,5-diamine dihydrochloride to trace its incorporation into polyamine biosynthesis pathways in mammalian cell lines (e.g., HEK293).
  • Data Collection : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites like spermidine and spermine.
  • Metadata Standardization : Adopt MIACARM guidelines to document assay parameters (e.g., cell density, incubation time, detection limits) for reproducibility .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from batch-to-batch variability or improper handling.
  • Purity Reassessment : Verify each batch via HPLC and nuclear magnetic resonance (NMR) spectroscopy.
  • Bioactivity Validation : Replicate experiments in multiple cell models (e.g., cancer vs. primary cells) under controlled oxygen levels (5% CO2_2) to assess context-dependent effects.
  • Statistical Analysis : Use multivariate regression to isolate confounding variables (e.g., solvent choice, endotoxin levels) .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :
  • Reaction Optimization : Increase hydrogen pressure (≥5 bar) and use a Raney nickel catalyst to enhance reductive amination efficiency.
  • Acidification Control : Gradually add HCl (1 M) while maintaining a reaction temperature of 0–4°C to prevent overheating and byproduct formation.
  • Crystallization Tuning : Adjust ethanol-to-water ratios (3:1 v/v) to maximize crystal size and minimize impurities .

Q. What advanced techniques address analytical challenges in detecting this compound in complex biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection : Deploy ultra-high-performance LC (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for sensitivity (LOD ≤1 ng/mL).
  • Matrix Effects : Normalize results using deuterated internal standards (e.g., d8_8-Hexane-1,5-diamine) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds and incinerate at ≥1000°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.